Sudoxicam

Description

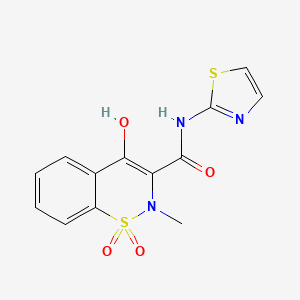

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHUQUJURZQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187653 | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34042-85-8 | |

| Record name | Sudoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sudoxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sudoxicam's Metabolic Fate: A Technical Guide to Bioactivation in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Sudoxicam, a nonsteroidal anti-inflammatory drug (NSAID) of the enol-carboxamide class, was withdrawn from clinical trials due to severe hepatotoxicity.[1][2] This toxicity is linked to its metabolic bioactivation in the liver, a process that transforms the parent drug into reactive metabolites capable of binding to cellular macromolecules and initiating toxic responses.[2][3] This technical guide provides an in-depth exploration of the metabolic bioactivation pathways of this compound in liver microsomes, detailing the enzymatic processes, reactive intermediates, and the experimental methodologies used to elucidate these pathways.

The Bioactivation Pathway of this compound

The primary route of this compound metabolism in human liver microsomes involves the bioactivation of its thiazole ring, a multi-step process mediated by cytochrome P450 (CYP) enzymes.[2] This pathway ultimately leads to the formation of a reactive acylthiourea metabolite, a known pro-toxin.

The bioactivation sequence is as follows:

-

Epoxidation: The process is initiated by the epoxidation of the C4-C5 double bond of the thiazole ring, catalyzed by CYP enzymes. This reaction forms an unstable epoxide intermediate.

-

Hydrolysis: The epoxide is then hydrolyzed to a more stable thiazole-4,5-dihydrodiol derivative (S2).

-

Ring Opening: The dihydrodiol undergoes ring opening, forming a 2-oxoethylidene thiourea intermediate.

-

Hydrolysis to Acylthiourea: Finally, hydrolysis of the imine bond within this intermediate yields the toxic acylthiourea metabolite (S3).

This bioactivation is a critical event in this compound-induced hepatotoxicity. The reactive nature of the acylthiourea metabolite allows it to form covalent bonds with cellular proteins, leading to cellular dysfunction and injury.

Enzymology of this compound Bioactivation

Studies using human liver microsomes and recombinant P450 enzymes have identified the key players in this compound's bioactivation. The primary enzymes responsible are:

-

CYP2C8: This is the dominant enzyme catalyzing the bioactivation of this compound.

-

CYP2C19 and CYP3A4: These enzymes also contribute to the metabolic activation of this compound, although to a lesser extent than CYP2C8.

The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions and genetic polymorphisms to influence an individual's susceptibility to this compound-induced liver injury.

Experimental Protocols for Studying this compound Metabolism

The elucidation of this compound's metabolic pathways relies on a series of in vitro experiments using human liver microsomes. These subcellular fractions are rich in CYP enzymes and provide a robust system for studying drug metabolism.

Liver Microsomal Incubation Assay

This is the foundational experiment to assess the metabolism of a drug candidate.

Objective: To determine the metabolic fate of this compound in the presence of liver enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound (test compound)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Organic solvent for reaction termination (e.g., acetonitrile or methanol)

Procedure:

-

Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the microsomes and this compound in the reaction mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

Metabolite Identification and Characterization

Objective: To identify and structurally characterize the metabolites of this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Procedure:

-

Chromatographic Separation: Inject the supernatant from the microsomal incubation assay onto an HPLC system. A reverse-phase column is typically used to separate the parent drug from its metabolites based on their polarity.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in both full-scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns of potential metabolites.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent drug and its metabolites are determined. The fragmentation patterns are used to deduce the chemical structures of the metabolites.

Covalent Binding Assay

Objective: To quantify the extent of covalent binding of reactive metabolites to microsomal proteins.

Procedure:

-

Incubation with Radiolabeled Compound: Perform a microsomal incubation assay using radiolabeled this compound (e.g., [¹⁴C]-Sudoxicam).

-

Protein Precipitation and Washing: After incubation, precipitate the proteins with an organic solvent and wash them repeatedly to remove any non-covalently bound radioactivity.

-

Quantification: Measure the radioactivity associated with the protein pellet using liquid scintillation counting. The amount of radioactivity is proportional to the extent of covalent binding.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative findings from in vitro studies on this compound's metabolic bioactivation.

Table 1: Cytochrome P450 Isozymes Involved in this compound Bioactivation

| Cytochrome P450 Isozyme | Role in this compound Bioactivation | Reference |

| CYP2C8 | Dominant contributor | |

| CYP2C19 | Contributor | |

| CYP3A4 | Contributor |

Table 2: Comparison of Metabolic Efficiency for this compound and Meloxicam

| Parameter | This compound | Meloxicam | Reference |

| Bioactivation Efficiency | 6-fold more efficient than Meloxicam | - | |

| Overall Bioactivation Likelihood | 15-fold more likely than Meloxicam | - | |

| Detoxification Pathway | Not available | Hydroxylation of the C5 methyl group |

Table 3: Effect of Glutathione (GSH) on Covalent Binding

| Compound | Effect of GSH on Covalent Binding | Reference |

| This compound | Decrease in covalent binding | |

| Meloxicam | More pronounced decrease in covalent binding compared to this compound |

Conclusion

The hepatotoxicity of this compound is intrinsically linked to its metabolic bioactivation in the liver. The P450-mediated formation of a reactive acylthiourea metabolite via a thiazole ring epoxidation pathway is the key initiating event. Understanding these bioactivation pathways, the enzymes involved, and the experimental methodologies to study them is crucial for drug development professionals. This knowledge aids in the early identification of potentially toxic drug candidates and informs the design of safer therapeutic agents. The comparison with the structurally similar but safer drug, Meloxicam, underscores the profound impact that even minor structural modifications can have on metabolic fate and toxicity profiles.

References

- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Sudoxicam: A Technical Review of a Once-Promising NSAID

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the enol-carboxamide class, emerged in the 1970s as a potent anti-inflammatory and analgesic agent. Its development, however, was abruptly halted during clinical trials due to severe hepatotoxicity, a fate that contrasts sharply with its structurally similar and successful successor, meloxicam. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and, most critically, the metabolic pathways leading to the toxicity of this compound. By examining its chemical properties, preclinical efficacy, and the clinical findings that led to its discontinuation, this document serves as a valuable case study for researchers, scientists, and drug development professionals in understanding the intricate relationship between drug metabolism and toxicity.

Introduction: A Tale of Two Oxicams

The development of non-steroidal anti-inflammatory drugs has been a cornerstone of pain and inflammation management for decades. The oxicam class of NSAIDs, characterized by their 4-hydroxy-1,2-benzothiazine carboxamide core, represented a significant advancement in the field. This compound was one of the early frontrunners in this class, demonstrating potent anti-inflammatory effects in preclinical models. However, its journey was cut short by unforeseen and severe liver toxicity in human subjects.

Almost three decades later, a close analog of this compound, Meloxicam, was developed and went on to become a widely prescribed NSAID with a significantly better safety profile. The only structural difference between the two is a single methyl group on the thiazole ring of Meloxicam. This subtle molecular modification dramatically alters the drug's metabolic fate, highlighting the critical importance of understanding drug metabolism in the early stages of drug development. This guide will delve into the scientific journey of this compound, offering insights that remain relevant in the ongoing quest for safer and more effective anti-inflammatory therapies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₄S₂ | PubChem |

| Molecular Weight | 337.4 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 337.01909819 Da | PubChem |

| Topological Polar Surface Area | 136 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

| CAS Number | 34042-85-8 | PubChem |

| IUPAC Name | 4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ⁶,2-benzothiazine-3-carboxamide | PubChem |

Mechanism of Action: Inhibition of Cyclooxygenase

Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS). COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

This compound is a reversible inhibitor of both COX-1 and COX-2. The therapeutic effects of this compound are attributed to its inhibition of COX-2, while its adverse effects, such as potential gastrointestinal issues, are linked to its inhibition of COX-1.

Preclinical Efficacy and Pharmacokinetics

Anti-inflammatory Activity

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in several animal species, including rats, dogs, and monkeys, to understand its ADME profile. These studies were crucial in determining the drug's half-life, clearance, and metabolic fate.

| Species | Route of Administration | Key Findings |

| Rat | Oral | Approximately 60% of the administered dose was excreted in the urine.[1] |

| Dog | Oral | Approximately 25% of the administered dose was excreted in the urine.[1] |

| Monkey | Oral | Approximately 49% of the administered dose was excreted in the urine.[1] |

The remainder of the drug was cleared through the feces in all species studied. The primary metabolites identified were the result of the scission of the thiazole ring.[1]

The Downfall: Hepatotoxicity in Clinical Trials

Despite promising preclinical data, the development of this compound was terminated during clinical trials due to an unacceptable incidence of severe hepatotoxicity.[2] This adverse effect was not predicted by the initial animal studies, highlighting the challenges of interspecies differences in drug metabolism and toxicity. The liver damage was significant enough to lead to the discontinuation of the drug's development, a decision that underscores the paramount importance of patient safety in the pharmaceutical industry.

The Mechanism of Toxicity: Metabolic Bioactivation

The hepatotoxicity of this compound is not a result of its primary pharmacological action (COX inhibition) but rather a consequence of its metabolism in the liver. The key to understanding this toxicity lies in the bioactivation of the thiazole ring of the this compound molecule.

The metabolic pathway leading to the formation of reactive, toxic metabolites is initiated by cytochrome P450 (CYP) enzymes in the liver. The primary enzymes identified as being responsible for the bioactivation of this compound are CYP2C8, CYP2C19, and CYP3A4.

The proposed bioactivation pathway proceeds as follows:

-

Epoxidation: The C4-C5 double bond of the thiazole ring is epoxidized by CYP enzymes.

-

Hydrolysis: The resulting epoxide is hydrolyzed to a dihydrodiol derivative.

-

Ring Opening: The dihydrodiol is unstable and undergoes ring-opening to form a reactive acylthiourea intermediate.

-

Covalent Binding: This reactive metabolite can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (hepatotoxicity).

The Meloxicam Contrast: A Lesson in Drug Design

The story of this compound is inextricably linked to that of Meloxicam. The addition of a methyl group to the C5 position of the thiazole ring in Meloxicam provides an alternative and preferred route of metabolism. Instead of undergoing significant epoxidation of the thiazole ring, the methyl group of Meloxicam is hydroxylated by CYP enzymes, primarily CYP2C9. This hydroxylation leads to the formation of inactive metabolites that are readily excreted, thus avoiding the formation of the toxic acylthiourea metabolite.

This "metabolic switching" is a classic example of how a minor structural modification can have a profound impact on a drug's safety profile. It underscores the importance of predictive metabolism and toxicology studies in modern drug discovery.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Inhibitor Incubation: Add various concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate with the enzyme at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animals: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound (e.g., this compound).

-

Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and potential for reactive metabolite formation of a test compound.

Methodology:

-

Microsome Preparation: Use pooled human liver microsomes.

-

Incubation Mixture: Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (e.g., ¹⁴C-labeled this compound), and human liver microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the mixture at 37°C with shaking.

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Profiling: Centrifuge the samples to pellet the protein. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

-

Covalent Binding Assay: To assess the formation of reactive metabolites, precipitate the protein from the incubation mixture, wash it extensively to remove non-covalently bound radioactivity, and then quantify the remaining radioactivity associated with the protein using liquid scintillation counting.

Conclusion: A Cautionary Tale with Lasting Impact

The story of this compound serves as a powerful reminder of the complexities and potential pitfalls in drug development. While it showed great promise as a potent anti-inflammatory agent, its journey was ultimately defined by its unforeseen hepatotoxicity. The subsequent success of Meloxicam, a close structural analog with a vastly improved safety profile, provided a crucial lesson in the importance of understanding and predicting drug metabolism.

For researchers and drug development professionals, the case of this compound offers several key takeaways:

-

The Central Role of Metabolism: Drug metabolism is not merely a process of elimination but can be a source of toxicity through the formation of reactive metabolites.

-

The Importance of Preclinical Models: While essential, preclinical animal models may not always accurately predict human toxicity, necessitating the development of more predictive in vitro and in silico models.

-

The Power of Medicinal Chemistry: Subtle structural modifications can have a profound impact on a drug's ADME and safety profile, offering opportunities to design safer and more effective medicines.

The legacy of this compound is not one of failure, but rather a critical data point in the evolution of drug safety science. The insights gained from its development and discontinuation have undoubtedly contributed to the more rigorous safety and metabolism studies that are now standard practice in the pharmaceutical industry, ultimately leading to safer medications for patients worldwide.

References

- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound by the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Sudoxicam in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in various animal models. Due to the limited availability of comprehensive public data on this compound, this guide also draws upon information from related oxicam derivatives and general principles of pharmacokinetic studies to provide a broader context.

Data Presentation: Pharmacokinetic Parameters

The quantitative pharmacokinetic parameters of this compound and a related oxicam, Isoxicam, are summarized below. Data for this compound is sparse in publicly available literature; therefore, data from related compounds is provided for comparative context.

Table 1: Pharmacokinetic Parameters of Intravenous this compound ("Sudaxine") in Dogs

| Parameter | Value | Species | Dosage | Reference |

| Tmax (Time to Maximum Concentration) | 10 minutes | Dog (Beagle) | 3, 10, 30, and 100 mg/kg | [1] |

| t1/2 (Terminal Half-life) | 10 - 30 minutes | Dog (Beagle) | 3, 10, 30, and 100 mg/kg | [1] |

| Plasma Protein Binding | 17.3 ± 1.0% | Dog | Not Specified | [1] |

Table 2: Plasma Elimination Half-life of Isoxicam in Various Species

| Parameter | Rat | Dog | Monkey |

| t1/2 (Plasma Elimination Half-life) | 20 - 35 hours | 49 - 53 hours | 20 - 35 hours |

Note: Data for Isoxicam, a structurally related oxicam, is provided to offer a potential range for the half-life of compounds in this class.[2]

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not extensively reported in the public domain. However, based on standard practices for such studies and available information on related compounds, the following methodologies can be outlined.

Animal Models and Drug Administration

-

Species: Common animal models for pharmacokinetic studies of NSAIDs include rats (e.g., Sprague-Dawley, Wistar), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus monkeys).

-

Administration Routes:

-

Oral (p.o.): For oral administration, this compound would typically be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation would be administered via oral gavage.

-

Intravenous (i.v.): For intravenous administration, this compound would be dissolved in a suitable vehicle, such as a sterile saline solution, potentially with a co-solvent like DMSO if required for solubility. The solution would be administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys).

-

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug.

-

Rat: Blood samples (approximately 0.2-0.3 mL) can be collected via the tail vein or saphenous vein at various time points post-dose. A typical sparse sampling schedule might include collections at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Dog: Blood samples (approximately 1-2 mL) are typically collected from the cephalic or jugular vein. A representative collection schedule could be 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.[3]

-

Monkey: Blood sampling in monkeys is often performed from the femoral or saphenous vein. A possible sampling schedule could include time points at 0, 0.25, 0.5, 1, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours after dosing.

The collected blood samples are typically placed in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method for Plasma Concentration Analysis

The concentration of this compound in plasma samples is determined using a validated bioanalytical method, commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: A protein precipitation method is often employed. This involves adding a solvent like methanol to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the drug is collected.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid) is used to separate this compound from other components in the plasma matrix.

-

Mass Spectrometric Detection: The separated this compound is then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the drug. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision. For Sudaxine (a formulation of this compound), selected reaction monitoring of ion pairs at m/z 269.0 → 165.9 for the drug and m/z 271.0 → 166.9 for the internal standard has been reported.

-

Calibration and Quantification: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentration of this compound in the study samples is then determined by comparing their response to the calibration curve. The linear range for Sudaxine has been reported as 50–5,000 ng/mL.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound undergoes significant metabolism, primarily in the liver. The bioactivation of this compound is mediated by cytochrome P450 enzymes, specifically CYP2C8, CYP2C19, and CYP3A4. The metabolic pathway involves the formation of reactive intermediates that can contribute to its toxicity profile.

Caption: Metabolic bioactivation pathway of this compound.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: General experimental workflow for a this compound pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound in animal models reveals species-dependent differences in its metabolism and elimination. While comprehensive quantitative data remains limited in the public domain, available information indicates that this compound is metabolized by multiple CYP450 enzymes, leading to the formation of several metabolites. The short half-life observed in dogs after intravenous administration suggests rapid clearance in this species. Further studies are warranted to fully characterize the oral bioavailability and detailed pharmacokinetic parameters of this compound across different preclinical species to better predict its behavior in humans. This guide provides a foundational understanding based on the current literature and established methodologies in the field.

References

A Deep Dive into the Structural Nuances of Sudoxicam and Meloxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the non-steroidal anti-inflammatory drugs (NSAIDs) Sudoxicam and Meloxicam. While structurally similar, a subtle distinction in their chemical makeup leads to profound differences in their metabolic pathways and clinical safety profiles. This document delves into these core differences, presenting physicochemical data, metabolic pathways, and experimental methodologies to inform further research and drug development.

Core Structural and Physicochemical Differences

The primary structural difference between this compound and Meloxicam lies in the substitution on the thiazole ring. Meloxicam possesses a methyl group at the C5-position of the 2-carboxamidothiazole motif, which is absent in this compound.[1][2] This seemingly minor addition has significant implications for the drug's metabolic fate and is the primary reason for the differing safety profiles of the two compounds.

Below is a comparative summary of their physicochemical properties.

Table 1: Physicochemical Properties of this compound and Meloxicam

| Property | This compound | Meloxicam |

| Molecular Formula | C₁₃H₁₁N₃O₄S₂[3][4] | C₁₄H₁₃N₃O₄S₂[5] |

| Molecular Weight | 337.4 g/mol | 351.4 g/mol |

| Appearance | Brown Solid | Pastel yellow solid |

| Melting Point | 240-243°C (decomposes) | 254-262.5 °C (decomposes) |

| pKa | Not explicitly found | 1.1 and 4.2 |

| LogP | 1.6 | 0.1 (in n-octanol/buffer pH 7.4) |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) | Practically insoluble in water; higher solubility in strong acids and bases; very slightly soluble in methanol. |

Mechanism of Action and COX Selectivity

Both this compound and Meloxicam are NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. The two main isoforms of this enzyme are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.

Meloxicam is known to be a preferential inhibitor of COX-2 over COX-1. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. The COX-2 selectivity of Meloxicam is dose-dependent. While this compound is also a COX inhibitor, its specific selectivity profile is less well-documented in readily available literature.

Metabolic Pathways and Hepatotoxicity

The most critical difference between this compound and Meloxicam is their metabolic pathway, which directly impacts their safety profiles. This compound was withdrawn from clinical trials due to severe hepatotoxicity, a side effect not associated with Meloxicam.

This compound's Metabolic Pathway to Toxicity:

The primary route of metabolism for this compound involves a P450-mediated epoxidation of the C4-C5 double bond of the thiazole ring. This epoxide is then hydrolyzed to a dihydrodiol derivative, which subsequently undergoes ring-opening to form a reactive acylthiourea metabolite. This metabolite is a well-established pro-toxin and is believed to be responsible for the hepatotoxicity observed with this compound.

Meloxicam's Detoxification Pathway:

In contrast, the main metabolic pathway for Meloxicam is the hydroxylation of the 5'-methyl group on the thiazole ring, a detoxification pathway. While the formation of the corresponding acylthiourea metabolite is also observed with Meloxicam, it occurs to a much lesser extent. The presence of the methyl group provides an alternative site for metabolism, shunting the drug away from the toxic bioactivation pathway that is predominant for this compound.

Table 2: Key Metabolic Enzymes

| Drug | Metabolic Pathway | Key CYP450 Enzymes |

| This compound | Bioactivation (Thiazole ring scission) | CYP2C8, CYP2C19, CYP3A4 |

| Meloxicam | Bioactivation (Thiazole ring scission - minor) | CYP1A2 |

| Detoxification (5'-methyl hydroxylation - major) | CYP2C9 |

Visualizing the Differences

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structures of this compound and Meloxicam.

Caption: Comparative metabolic pathways of this compound and Meloxicam.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize and compare this compound and Meloxicam.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compounds (this compound, Meloxicam) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound.

-

In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the test compound to the HLM mixture.

-

Start the incubation by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solution.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.

Caption: Generalized workflow for in vitro metabolism studies.

Covalent Binding Assay

This assay is used to determine the potential of a drug to form covalent adducts with proteins, which is often associated with toxicity.

Materials:

-

Radiolabeled test compounds (e.g., ¹⁴C-Sudoxicam, ¹⁴C-Meloxicam)

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Glutathione (GSH) as a trapping agent (optional)

-

Trichloroacetic acid (TCA) or organic solvent for protein precipitation

-

Scintillation counter

Procedure:

-

Follow steps 1-5 of the in vitro metabolism protocol using the radiolabeled compound.

-

After incubation, precipitate the microsomal proteins using cold TCA or an organic solvent.

-

Wash the protein pellet multiple times with a suitable solvent (e.g., methanol) to remove any non-covalently bound radioactivity.

-

Resuspend the final protein pellet in a suitable buffer or solubilizing agent.

-

Quantify the amount of radioactivity in the protein pellet using a scintillation counter.

-

Determine the protein concentration of the sample to normalize the results (e.g., pmol equivalent/mg protein).

Conclusion

The structural difference between this compound and Meloxicam, the presence of a single methyl group, serves as a compelling case study in drug design and metabolism. This seemingly minor structural modification drastically alters the metabolic fate of the molecule, steering Meloxicam towards a detoxification pathway and away from the bioactivation route that leads to hepatotoxicity with this compound. A thorough understanding of these structure-metabolism-toxicity relationships is paramount for the development of safer and more effective pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the continued investigation of such critical drug properties.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Synthesis of Sudoxicam and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID), and its analogues. The document details the core chemical reactions, experimental methodologies, and quantitative data to support research and development in this area.

Introduction to this compound and its Analogues

This compound, chemically known as 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, belongs to the oxicam class of NSAIDs. Like other drugs in this class, such as Piroxicam and Meloxicam, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes. The general structure of oxicams features a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core. Analogues of this compound are typically developed by modifying the N-heterocyclic carboxamide moiety to alter the compound's pharmacokinetic and pharmacodynamic properties.

Core Synthetic Pathways

The synthesis of this compound and its analogues predominantly revolves around the construction of the key intermediate, a 4-hydroxy-2-alkyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, followed by amidation with a desired heterocyclic amine. A common and versatile starting material for this synthesis is saccharin.

The general synthetic approach can be outlined in the following key stages:

-

N-Alkylation of Saccharin: The synthesis typically begins with the N-alkylation of saccharin.

-

Gabriel-Colman Rearrangement: The N-substituted saccharin derivative then undergoes a base-catalyzed ring expansion to form the 1,2-benzothiazine ring system.

-

N-Methylation of the Benzothiazine Core: The nitrogen on the newly formed benzothiazine ring is then methylated.

-

Amidation: The final step involves the condensation of the ester intermediate with a heterocyclic amine, such as 2-aminothiazole for this compound, to yield the final product.

Caption: General overview of the synthetic pathway to this compound starting from saccharin.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound and its analogues, based on established methodologies for the oxicam class of compounds.

Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

This protocol describes the synthesis of a key intermediate ester.

-

Step 1: N-Alkylation of Saccharin. To a solution of saccharin in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like sodium hydroxide. To this sodium salt of saccharin, add methyl chloroacetate and heat the mixture to produce the saccharin-substituted acetic acid ethyl ester.

-

Step 2: Gabriel-Colman Rearrangement. The saccharin-substituted acetic acid ethyl ester is then treated with a base, such as sodium ethoxide, in a solvent like dimethylformamide at low temperatures. This induces a rearrangement to form ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

-

Step 3: N-Methylation. The resulting ester is dissolved in acetone, and an aqueous solution of sodium hydroxide is added, followed by the addition of dimethyl sulfate. The reaction mixture is stirred at 50°C for 2 hours. After cooling, the product, ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, crystallizes and can be collected by filtration.[1]

Caption: Workflow for the synthesis of the key benzothiazine ester intermediate.

Synthesis of this compound

The final step involves the amidation of the ester intermediate with 2-aminothiazole.

-

To a reaction vessel containing dry o-xylene, add ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

-

Add 2-aminothiazole to the mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the crude product precipitates and is collected by filtration.

-

The product is then purified by recrystallization from a suitable solvent.

Synthesis of a this compound Analogue: 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

This protocol details the synthesis of a specific analogue.

-

1.0 g (3 mmol) of 4-hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide is refluxed with 1.15 g (10 mmol) of 2-amino-5-methyl-thiazole and 0.1 g of p-toluenesulfonic acid in 250 ml of xylene for 72 hours.

-

After cooling, the reaction mixture is washed with 2N hydrochloric acid and then with water.

-

The organic layer is dried and the solvent is evaporated in vacuo.

-

The residue is purified by column chromatography on silica gel using a chloroform/ethanol (95:5) mixture as the eluent.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of key intermediates and final products in the oxicam family.

Table 1: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide [1]

| Parameter | Value |

| Starting Material | Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide |

| Reagents | Dimethyl sulphate, Sodium hydroxide, Acetone |

| Reaction Temperature | 50°C |

| Reaction Time | 2 hours |

| Yield | 89% |

| Melting Point | 140-142°C |

Table 2: Synthesis of Piroxicam (A this compound Analogue) [1]

| Parameter | Value |

| Starting Material | Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide |

| Reagent | 2-amino pyridine |

| Solvent | o-xylene |

| Reaction Time | 12 hours (reflux) |

| Yield | 60% |

| Melting Point | 197-201°C |

Table 3: Synthesis of 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide

| Parameter | Value |

| Starting Material | 4-hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide |

| Reagents | 2-amino-5-methyl-thiazole, p-toluenesulfonic acid |

| Solvent | Xylene |

| Reaction Time | 72 hours (reflux) |

| Yield | 24% |

Logical Relationships in Synthesis

The synthesis of this compound and its analogues follows a logical progression where the core heterocyclic system is first constructed and then functionalized. The choice of the final amine for the amidation step is the primary determinant of the final analogue produced.

Caption: Logical flow from starting material to the final product in the synthesis of this compound and its analogues.

This technical guide provides a foundational understanding of the synthetic pathways to this compound and its analogues. The provided protocols and data can serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

In Vitro Anti-inflammatory Properties of Sudoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] Despite its potent anti-inflammatory potential, this compound's clinical development was halted due to severe hepatotoxicity.[1][2] This guide provides a detailed overview of the available in vitro data on this compound's anti-inflammatory properties, its metabolic pathways, and the experimental protocols used to characterize such compounds. Due to its early withdrawal from clinical trials, specific quantitative in vitro anti-inflammatory data for this compound is limited in publicly accessible literature. This document supplements available information with established protocols for assessing the anti-inflammatory effects of NSAIDs.

Core Mechanism of Action: Cyclooxygenase Inhibition

As an NSAID, this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever.

Quantitative Data Summary

Due to the discontinuation of this compound's development, a comprehensive public database of its in vitro anti-inflammatory quantitative data is scarce. The following table provides a comparative overview of metabolic data for this compound and the structurally similar, but safer, NSAID, Meloxicam. This data highlights the metabolic differences that likely contribute to their distinct toxicity profiles.

| Parameter | This compound | Meloxicam | Reference Compound(s) |

| Metabolic Bioactivation Efficiency | ~6-fold more efficient than Meloxicam | - | - |

| Overall Metabolic Clearance | Bioactivation is ~15-fold more likely than Meloxicam | Detoxification via hydroxylation is a major pathway | - |

| Primary Metabolizing Enzymes | CYP2C8, CYP2C19, CYP3A4 | CYP1A2 (bioactivation), CYP2C9 (detoxification) | - |

Table 1: Comparative Metabolic Properties of this compound and Meloxicam. Data is derived from studies on human liver microsomes.

Key Inflammatory Signaling Pathways

NSAIDs like this compound primarily intersect with inflammatory signaling at the level of prostaglandin synthesis. However, the downstream effects of prostaglandin inhibition and other potential off-target effects can influence major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

The central mechanism of this compound's anti-inflammatory action is the inhibition of the COX pathway.

Caption: Inhibition of the COX pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. While direct inhibition of this pathway by this compound is not documented, NSAIDs can indirectly influence it by reducing prostaglandin-mediated amplification of inflammatory signals.

Caption: Overview of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also central to the inflammatory response, regulating the production of inflammatory mediators. Similar to NF-κB, the influence of this compound on this pathway would likely be indirect.

Caption: A simplified representation of a MAPK signaling cascade.

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the in vitro anti-inflammatory properties of a compound like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.

5.1.1 Materials

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) and reference inhibitors (e.g., celecoxib, ibuprofen)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate and plate reader

5.1.2 Procedure

-

Prepare a series of dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.

-

Add the diluted this compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add the solvent.

-

Incubate the plate at 25°C for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Add the detection reagent (TMPD) to each well.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

5.1.3 Data Analysis

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro COX inhibition assay.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, another key enzyme in the inflammatory pathway that produces leukotrienes.

5.2.1 Materials

-

Purified lipoxygenase (e.g., from soybean or human platelets)

-

Linoleic acid or arachidonic acid (substrate)

-

Reaction buffer (e.g., borate buffer, pH 9.0)

-

Test compound (this compound) and reference inhibitors

-

UV-Vis spectrophotometer

5.2.2 Procedure

-

Prepare dilutions of this compound and a reference LOX inhibitor.

-

In a quartz cuvette, pre-incubate the lipoxygenase enzyme with the test compound in the reaction buffer for a set time (e.g., 5 minutes) at 25°C.

-

Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy-fatty acid product.

5.2.3 Data Analysis

-

Calculate the initial reaction velocity from the slope of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value as described for the COX assay.

Inhibition of Cytokine Release in Cell Culture

This assay evaluates the effect of a compound on the production and release of pro-inflammatory cytokines from immune cells.

5.3.1 Materials

-

Immune cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Test compound (this compound)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Cell culture plates

5.3.2 Procedure

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for a period sufficient to allow cytokine production and release (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

5.3.3 Data Analysis

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

Caption: Workflow for a cytokine release inhibition assay.

Conclusion

This compound is a potent NSAID that functions as a reversible inhibitor of cyclooxygenase enzymes. Its clinical utility was ultimately limited by a hepatotoxicity profile linked to its metabolic bioactivation. While specific in vitro quantitative data on its anti-inflammatory efficacy is not widely available in contemporary literature, the established methodologies detailed in this guide provide a framework for the in vitro characterization of such compounds. Further investigation into historical archives may be necessary to uncover the original preclinical data for this compound. The study of this compound, particularly in comparison to Meloxicam, offers valuable insights into the structure-activity and structure-toxicity relationships of oxicam NSAIDs, which remains relevant for the development of safer anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and pharmacokinetic properties of this compound N-(2-thiazolyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Covalent Binding of Sudoxicam to Microsomal Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of the nonsteroidal anti-inflammatory drug (NSAID) sudoxicam to microsomal proteins. This compound's association with hepatotoxicity has been linked to its metabolic activation into reactive intermediates capable of forming covalent adducts with cellular macromolecules.[1][2][3] Understanding the mechanisms behind this bioactivation and the subsequent protein binding is crucial for risk assessment in drug development. This document details the metabolic pathways, experimental protocols for assessing covalent binding, and the current understanding of the protein targets involved.

Metabolic Activation of this compound

The bioactivation of this compound is a critical initiating event leading to covalent binding. The process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver microsomes.

The metabolic activation of this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2C8, CYP2C19, and CYP3A4.[3] The key metabolic pathway involves the oxidation of the thiazole ring of this compound.[2] This process is initiated by the formation of a highly reactive epoxide intermediate. This epoxide can then undergo further transformation, leading to the formation of an acylthiourea metabolite, which is considered a well-established pro-toxin. This reactive acylthiourea is capable of covalently binding to nucleophilic residues on microsomal proteins.

The metabolic activation pathway can be visualized as follows:

Quantitative Analysis of Covalent Binding

Quantitative studies have been conducted to assess the extent of this compound's covalent binding to microsomal proteins, often in comparison to its structurally related but less hepatotoxic analog, meloxicam.

| Compound | Extent of Covalent Binding (Relative to this compound) | Effect of Glutathione (GSH) on Binding | Reference |

| This compound | 1x | Significant reduction | |

| Meloxicam | ~2x | More pronounced reduction than this compound |

Table 1: Comparative Covalent Binding of this compound and Meloxicam in Human Liver Microsomes

These findings suggest that while meloxicam may form more covalent adducts in vitro, other factors likely contribute to the differing hepatotoxic profiles of the two drugs. The more pronounced reduction in meloxicam's binding in the presence of the antioxidant glutathione (GSH) suggests that GSH may be more effective at detoxifying the reactive metabolites of meloxicam compared to those of this compound.

Experimental Protocols

The assessment of covalent binding of this compound to microsomal proteins typically involves in vitro incubation with human liver microsomes and subsequent analysis to quantify the extent of binding. The use of radiolabeled compounds is a common and effective method for this purpose.

In Vitro Covalent Binding Assay Using Radiolabeled this compound

This protocol outlines a general procedure for determining the covalent binding of [¹⁴C]-sudoxicam to human liver microsomes.

Materials:

-

[¹⁴C]-Sudoxicam of known specific activity

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 1 mg/mL protein concentration) and [¹⁴C]-sudoxicam (e.g., 10 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Protein Precipitation: Terminate the reaction by adding an equal volume of cold 10% (w/v) trichloroacetic acid (TCA). This will precipitate the microsomal proteins.

-

Pelleting and Washing: Centrifuge the mixture to pellet the precipitated proteins. Discard the supernatant. Wash the protein pellet multiple times with a solvent such as 80% methanol to remove any unbound radiolabeled this compound and its metabolites.

-

Quantification of Covalent Binding: After the final wash, dissolve the protein pellet in a suitable solvent (e.g., 1 N NaOH). Transfer an aliquot of the dissolved protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in another aliquot of the dissolved pellet using a standard protein assay (e.g., BCA assay).

-

Calculation: Express the extent of covalent binding as pmol equivalents of this compound bound per mg of microsomal protein.

Identification of Protein Adducts by LC-MS/MS

To identify the specific microsomal proteins that are covalently modified by this compound's reactive metabolites, a proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

Procedure:

-

Incubation and Protein Precipitation: Follow steps 1-5 of the covalent binding assay protocol described above, using non-radiolabeled this compound.

-

Protein Solubilization and Reduction/Alkylation: The protein pellet is resolubilized in a buffer containing a denaturing agent (e.g., urea or SDS). Cysteine residues are reduced with a reducing agent like dithiothreitol (DTT) and then alkylated with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

-

Proteolytic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio of the peptides (MS1 scan) and the fragmentation patterns of selected peptides (MS/MS scan).

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using specialized software (e.g., Mascot, Sequest). The search parameters are set to include the potential mass modification corresponding to the this compound reactive metabolite adducted to specific amino acid residues (e.g., cysteine, lysine).

-

Identification of Adducted Peptides and Proteins: Peptides with a mass shift corresponding to the this compound adduct are identified, and the corresponding proteins are determined.

While specific protein targets for this compound have not been extensively documented in publicly available literature, this methodology is the standard approach for such identifications. General studies on reactive drug metabolites have identified various microsomal proteins as targets, including cytochrome P450s themselves, glutathione S-transferases, and other enzymes involved in cellular homeostasis.

Conclusion

The covalent binding of this compound to microsomal proteins is a critical factor in its potential hepatotoxicity. The process is initiated by CYP-mediated metabolic activation to a reactive acylthiourea intermediate. In vitro assays using human liver microsomes provide a valuable tool for quantifying the extent of covalent binding and for comparing the bioactivation potential of different compounds. Advanced proteomic techniques, such as LC-MS/MS, are essential for identifying the specific protein targets of these reactive metabolites, which can provide further insights into the molecular mechanisms of this compound-induced liver injury. Further research focusing on the definitive identification of this compound-adducted proteins is warranted to fully elucidate its toxicological profile.

References

- 1. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of the Thiazole Ring in Sudoxicam Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was withdrawn from clinical trials due to severe hepatotoxicity. Subsequent research has implicated the bioactivation of its thiazole ring as a key initiating event in the observed liver injury. This technical guide provides an in-depth examination of the metabolic pathways leading to the formation of reactive metabolites from this compound, the enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized, and key experimental workflows and metabolic pathways are visualized to offer a comprehensive resource for researchers in drug metabolism and toxicology.

Introduction

The bioactivation of xenobiotics to reactive electrophilic metabolites is a major mechanism underlying idiosyncratic drug-induced liver injury (DILI). This compound serves as a classic example of a drug candidate whose clinical development was halted due to unforeseen hepatotoxicity. The structural alert within this compound was identified as its thiazole ring. Understanding the specific metabolic steps that transform this relatively inert moiety into a reactive species is crucial for predicting and mitigating similar toxicities in future drug candidates. This guide will detail the scientific evidence that has unraveled the bioactivation of this compound's thiazole ring.

Metabolic Pathways of this compound

The primary route of this compound metabolism involves the oxidation of the thiazole ring, leading to ring scission and the formation of a reactive acylthiourea metabolite.[1][2] This bioactivation is a multi-step process initiated by cytochrome P450 enzymes.

Thiazole Ring Bioactivation Pathway

The bioactivation of the this compound thiazole ring is proposed to proceed through the following steps:

-

Epoxidation: The C4-C5 double bond of the thiazole ring is oxidized by cytochrome P450 enzymes to form a reactive epoxide intermediate.[2][3]

-

Hydrolysis: The epoxide is then hydrolyzed, a reaction that can be facilitated by microsomal epoxide hydrolase (mEH), to form a more stable thiazole-4,5-dihydrodiol derivative (Metabolite S2).[4]

-

Ring Opening: This dihydrodiol is unstable and undergoes ring opening to form a 2-oxoethylidene thiourea intermediate.

-

Hydrolysis to Acylthiourea: Subsequent hydrolysis of the imine bond within this intermediate leads to the formation of the corresponding acylthiourea metabolite (S3), which is a known pro-toxin, and a glyoxal co-metabolite.

This pathway is visualized in the following diagram:

Enzymes Involved in Bioactivation

Several cytochrome P450 (CYP) isoforms have been identified as being responsible for the initial epoxidation of the this compound thiazole ring.

-

CYP2C8: This is the dominant enzyme involved in the bioactivation of this compound.

-

CYP2C19: This enzyme also contributes to the formation of reactive metabolites from this compound.

-

CYP3A4: This is another P450 isoform implicated in this compound bioactivation.

The involvement of these specific enzymes is a critical piece of information for predicting potential drug-drug interactions that could exacerbate this compound toxicity.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data from in vitro studies on this compound metabolism and bioactivation.

Table 1: Covalent Binding of this compound and Meloxicam to Human Liver Microsomes

| Compound | Concentration (µM) | Covalent Binding (pmol/mg protein) | Covalent Binding with GSH (pmol/mg protein) |

| [¹⁴C]-Sudoxicam | 50 | ~150 | ~75 |

| [¹⁴C]-Meloxicam | 50 | ~300 | ~50 |

Data are approximate values derived from published literature and are intended for comparative purposes.

Table 2: Kinetic Parameters for this compound Bioactivation (Glyoxal Formation) in Human Liver Microsomes

| Parameter | Value |

| Vmax | 1.8 ± 0.1 nmol/min/mg |

| Km | 130 ± 20 µM |

| CLint (Vmax/Km) | 14 µL/min/mg |

Source: Barnette et al., 2020.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the core experimental protocols used in the study of this compound metabolism.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound generated by human liver microsomal enzymes.

Workflow Diagram:

Detailed Methodology:

-

Incubation Mixture: Prepare a mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 50 µM), and potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C with constant shaking.

-

Reaction Termination: Terminate the reaction by adding a volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated microsomal protein.

-

Analysis: Analyze the supernatant for the presence of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Covalent Binding Assay

This assay quantifies the extent of irreversible binding of reactive metabolites to microsomal proteins.

Workflow Diagram:

Detailed Methodology:

-

Incubation: Perform an in vitro metabolism incubation as described in section 5.1, but using radiolabeled [¹⁴C]-Sudoxicam.

-

Protein Precipitation: After incubation, precipitate the microsomal protein by adding an equal volume of a protein precipitant such as trichloroacetic acid (TCA).

-

Pellet Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet multiple times with a solvent like methanol to remove any non-covalently bound radioactivity.

-

Pellet Solubilization: Solubilize the final washed protein pellet in a suitable buffer or solubilizing agent (e.g., 1N NaOH).

-

Protein Quantification: Determine the protein concentration in an aliquot of the solubilized pellet using a standard protein assay (e.g., bicinchoninic acid (BCA) assay).

-

Radioactivity Quantification: Measure the radioactivity in another aliquot of the solubilized pellet using liquid scintillation counting.

-

Calculation: Calculate the extent of covalent binding, typically expressed as pmol equivalents of this compound bound per mg of microsomal protein.

Reactive Metabolite Trapping Studies

These studies aim to trap and identify unstable, electrophilic metabolites by reacting them with a nucleophilic trapping agent.

Logical Relationship Diagram:

Detailed Methodology:

-

Incubation: Perform an in vitro metabolism incubation as described in section 5.1, but with the inclusion of a high concentration of a trapping agent, such as glutathione (GSH), in the incubation mixture.

-

Sample Preparation: Following the incubation and protein precipitation, prepare the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample for the presence of the expected adduct (e.g., a glutathione conjugate of a this compound metabolite). The mass of this adduct will be the mass of the parent drug plus the mass of the trapping agent and any metabolic modifications.

Conclusion

The bioactivation of the thiazole ring in this compound is a well-characterized example of metabolism-induced toxicity. The formation of a reactive epoxide intermediate, leading to the generation of a pro-toxic acylthiourea metabolite, is the key event. This process is primarily mediated by CYP2C8, with contributions from CYP2C19 and CYP3A4. The in vitro methodologies outlined in this guide, including metabolite identification in human liver microsomes, covalent binding assays, and reactive metabolite trapping studies, are essential tools for identifying and characterizing such bioactivation pathways. A thorough understanding of these mechanisms and the application of these experimental approaches are critical for the early de-risking of drug candidates and the development of safer medicines.

References

- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols: Dissolving and Using Sudoxicam in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction